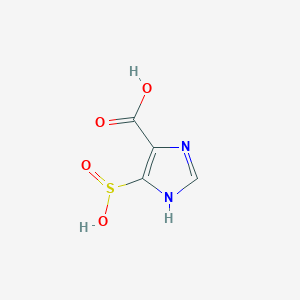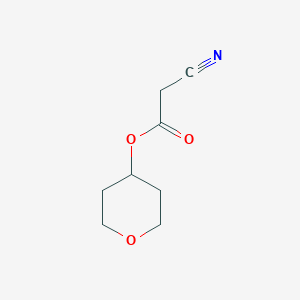
Oxan-4-yl cyanoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxan-4-yl cyanoacetate is a chemical compound that belongs to the class of cyanoacetates These compounds are characterized by the presence of a cyano group (-CN) and an ester group (-COO-) attached to the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Oxan-4-yl cyanoacetate typically involves the reaction of oxan-4-ol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with oxan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of reactants and the removal of by-products to drive the reaction to completion.
化学反応の分析
Types of Reactions: Oxan-4-yl cyanoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of oxan-4-yl aminoacetate.
Substitution: The ester group in this compound can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound derivatives with aldehyde or carboxylic acid groups, while reduction can produce oxan-4-yl aminoacetate.
科学的研究の応用
Oxan-4-yl cyanoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored as potential drug candidates for the treatment of various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
Oxan-4-yl cyanoacetate can be compared with other cyanoacetate derivatives, such as:
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Phenyl cyanoacetate
Uniqueness: this compound is unique due to the presence of the oxan-4-yl group, which imparts different chemical and physical properties compared to other cyanoacetate derivatives. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.
類似化合物との比較
- Methyl cyanoacetate: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Ethyl cyanoacetate: Commonly used in the preparation of heterocyclic compounds.
- Phenyl cyanoacetate: Studied for its potential biological activities and used in the synthesis of various organic compounds.
特性
CAS番号 |
215045-37-7 |
|---|---|
分子式 |
C8H11NO3 |
分子量 |
169.18 g/mol |
IUPAC名 |
oxan-4-yl 2-cyanoacetate |
InChI |
InChI=1S/C8H11NO3/c9-4-1-8(10)12-7-2-5-11-6-3-7/h7H,1-3,5-6H2 |
InChIキー |
CWJPOUZWHAYJJP-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1OC(=O)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


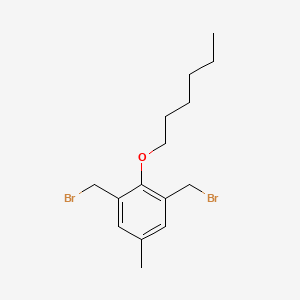
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)
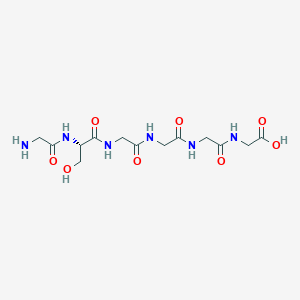
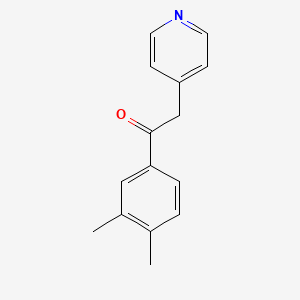
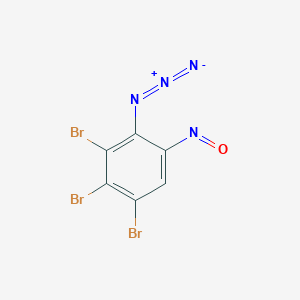
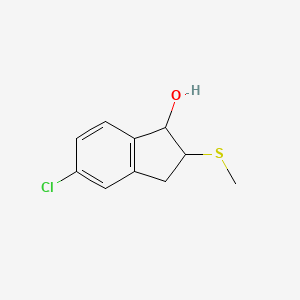
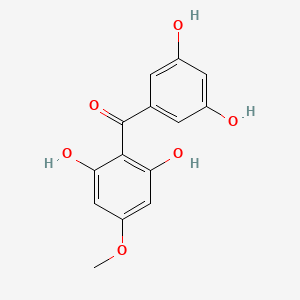
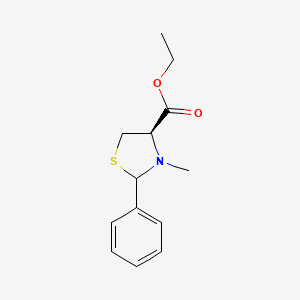
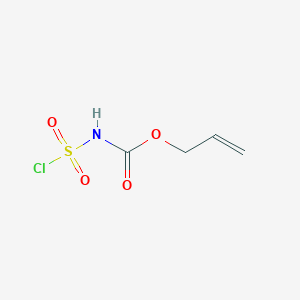
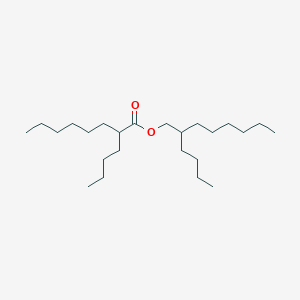
![Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate](/img/structure/B14242519.png)
